

Application Notes and Protocols for JNJ-38877605 in In Vivo Mouse Models

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Compound of Interest

Compound Name: JNJ-38877605-d1

Cat. No.: B12366438

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Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the progression of various cancers.[4][5] JNJ-38877605 has demonstrated anti-tumor activity in several preclinical xenograft models.[3]

These application notes provide a summary of reported in vivo dosages of JNJ-38877605 in mouse models, detailed experimental protocols for establishing relevant xenograft models, and a description of the c-Met signaling pathway.

Crucial Safety Information: The clinical development of JNJ-38877605 was terminated due to observations of species-specific renal toxicity.[3][6] This toxicity was observed in humans and rabbits and was attributed to the formation of insoluble metabolites.[6] While this toxicity was not reported in preclinical studies using rats and dogs, researchers should exercise caution and implement rigorous renal function monitoring in any in vivo studies. The selection of animal models should be carefully considered in light of these findings.

Data Presentation: JNJ-38877605 Dosage in Mouse Xenograft Models

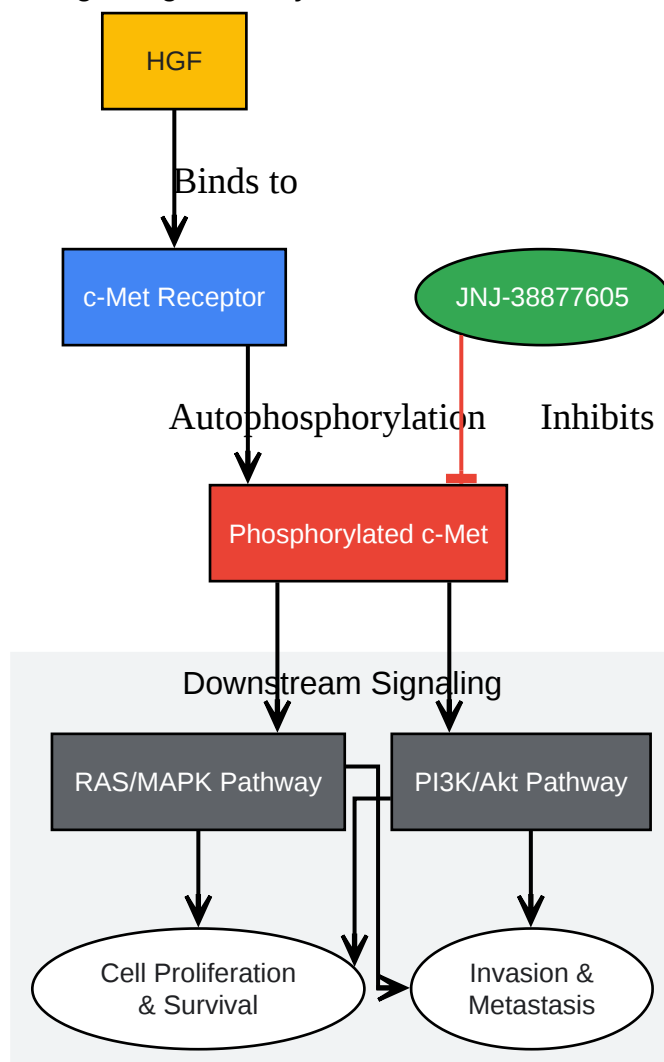
The following table summarizes the reported dosages of JNJ-38877605 used in various in vivo mouse xenograft models.

Tumor Model	Mouse Strain	Dosage	Administration Route	Dosing Schedule	Reference
U251 (Glioblastoma)	Not Specified	50 mg/kg	Oral (p.o.)	Daily (q.d.) for 13 days	[7]
GTL16 (Gastric Cancer)	Swiss CD1 nu/nu	40 mg/kg	Oral (p.o.)	Daily (q.d.) for 3 days	[7]
MKN-45 (Gastric Cancer)	Athymic BALB/c or NOD/SCID	Not Specified	Not Specified	Not Specified	[8]
SNU-5 (Gastric Cancer)	Athymic Nude	Not Specified	Not Specified	Not Specified	[7][9]
Kato II (Gastric Cancer)	Not Specified	Not Specified	Not Specified	Not Specified	
NCI-H441 (NSCLC)	Athymic Nude	Not Specified	Not Specified	Not Specified	[10][11]
U87 MG (Glioblastoma)	Nude	Not Specified	Not Specified	Not Specified	[2][12]

Signaling Pathway and Experimental Workflow c-Met Signaling Pathway and Inhibition by JNJ-38877605

The diagram below illustrates the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which promote cell growth, survival, and metastasis. JNJ-38877605 acts as an ATP-competitive inhibitor, preventing the phosphorylation and activation of c-Met.

c-Met Signaling Pathway and JNJ-38877605 Inhibition



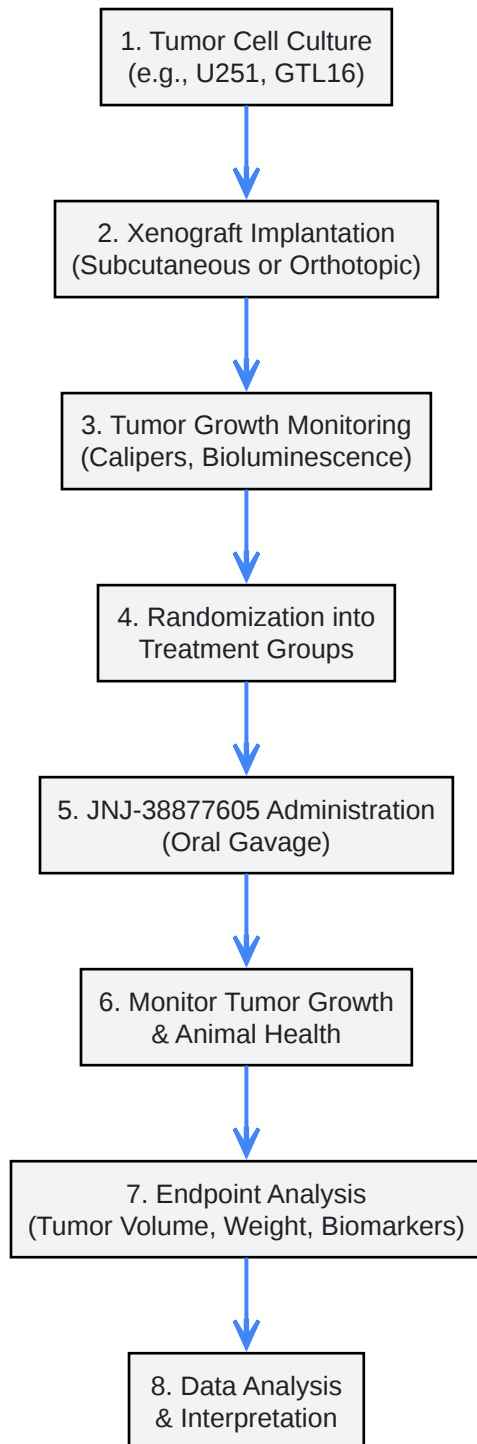
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Caption: JNJ-38877605 inhibits the HGF-induced c-Met signaling pathway.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of JNJ-38877605 in a mouse xenograft model.

General Workflow for In Vivo Efficacy Studies



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Caption: A generalized workflow for preclinical evaluation of JNJ-38877605.

Experimental Protocols

Formulation of JNJ-38877605 for Oral Administration

A suggested vehicle for the oral administration of JNJ-38877605 in mice is a mixture of propylene glycol, Tween 80, and dextrose 5% in water (D5W).

Materials:

- JNJ-38877605 powder
- Propylene glycol
- Tween 80
- Dextrose 5% in water (D5W)

Procedure:

- Prepare a stock solution of JNJ-38877605 in a suitable solvent if necessary, though direct suspension is often possible.
- For a final formulation, mix the components in the following approximate ratio: 30% propylene glycol, 5% Tween 80, and 65% D5W.
- Add the calculated amount of JNJ-38877605 to the vehicle to achieve the desired final concentration for dosing.
- Ensure the solution is homogenous by vortexing or sonicating before administration.

General Protocol for Subcutaneous Xenograft Mouse Models

This protocol provides a general guideline for establishing subcutaneous xenograft tumors. Specific cell numbers and mouse strains should be optimized for each cell line.

Materials:

- Human cancer cell line (e.g., GTL16, MKN-45, SNU-5, NCI-H441)

- Appropriate cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, can improve tumor take rate)
- Immunocompromised mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old
- Syringes and needles (27-30 gauge)

Procedure:

- Culture tumor cells to ~80-90% confluency.
- Harvest cells using trypsin and wash with PBS.
- Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1×10^6 to 1×10^7 cells per 100-200 μL).
- Anesthetize the mouse.
- Inject the cell suspension subcutaneously into the flank of the mouse.
- Monitor the mice for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm^3).
- Measure tumor volume regularly using calipers (Volume = $(\text{width})^2 \times \text{length} / 2$).
- Monitor animal weight and overall health throughout the study.

Specific Xenograft Model Protocols

GTL16 Gastric Cancer Xenograft Model

- Mouse Strain: 6-week-old female Swiss CD1 nu/nu mice.[7]
- Cell Inoculation: 1×10^6 to 5×10^6 GTL16 cells in 100-200 μL of PBS, injected subcutaneously into the right posterior flank.[7]

- Endpoint: Monitor plasma levels of human IL-8, GRO α , and uPAR as biomarkers of c-Met inhibition.[7]

U251 Glioblastoma Xenograft Model (Orthotopic)

- Mouse Strain: NRG mice are recommended due to their suitability for radiation studies.
- Cell Inoculation: Stereotactic inoculation of U251 cells into the brain. This is a specialized procedure requiring a stereotaxic frame.
- Endpoint: Tumor growth can be monitored using bioluminescence imaging (for luciferase-expressing cells) or MRI. Survival is a key endpoint.

MKN-45 Gastric Cancer Xenograft Model

- Mouse Strain: Athymic BALB/c or NOD/SCID mice, 10-12 weeks old.[8]
- Cell Inoculation: 1×10^6 MKN-45 cells in 100-150 μ L of a 1:1 PBS/Matrigel suspension, injected subcutaneously.[8]
- Tumor Growth: Tumors typically reach 80-120 mm^3 before treatment initiation.[8]

SNU-5 Gastric Cancer Xenograft Model

- Mouse Strain: Athymic nude mice.[7]
- Cell Inoculation: 1×10^6 SNU-5 cells in 100-200 μ L of a PBS/Matrigel suspension, injected subcutaneously into the right flank.[7]
- Tumor Growth: Treatment is typically initiated when tumors reach an average size of 90-140 mm^3 . [7]

NCI-H441 Non-Small Cell Lung Cancer Xenograft Model

- Mouse Strain: Athymic nude mice.[11]
- Cell Inoculation: 5×10^6 NCI-H441 cells in a 1:1 PBS/Matrigel suspension, injected subcutaneously into the flank.[11]

- Monitoring: Tumor growth is monitored with calipers, and animal weights are recorded regularly.[10]

U87 MG Glioblastoma Xenograft Model

- Mouse Strain: Nude mice.[2]
- Cell Inoculation: Can be established as subcutaneous xenografts (5×10^6 cells in the flank) or as orthotopic tumors in the brain.[2][12]
- Endpoint: For subcutaneous models, tumor volume is the primary endpoint. For orthotopic models, survival is a key endpoint.[2]

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